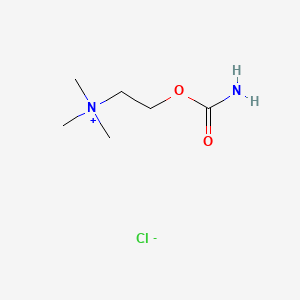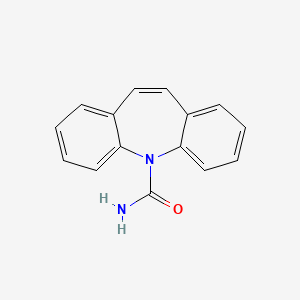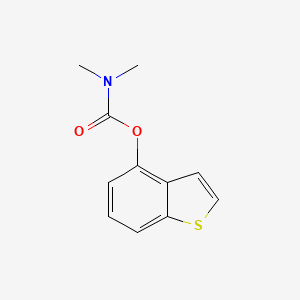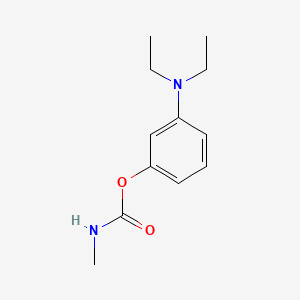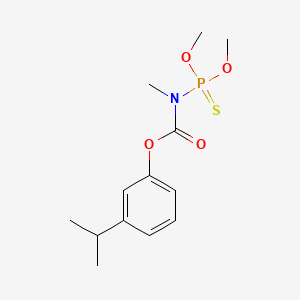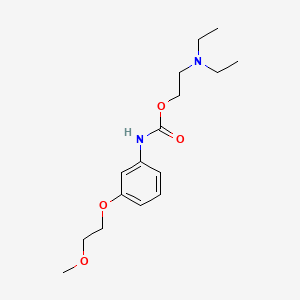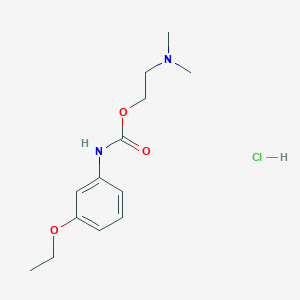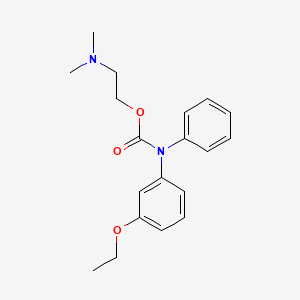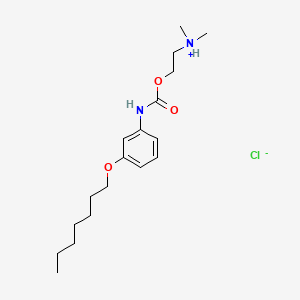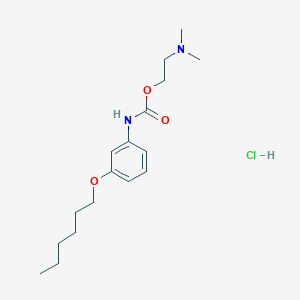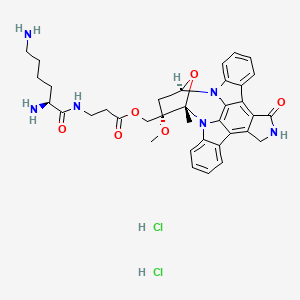
Unii-VU9805I777
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CEP-2563 is a prodrug of CEP-751 (KT-6587) as antitumor agent, inhibiting protein kinases.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
Recent advances in the synthesis of inorganic nanoparticles are crucial for various scientific fields. These nanoparticles have applications in several areas, including material science and electronics. The development of new materials, including nanoparticles, plays a vital role in technological advancements, as seen in the evolution from vacuum tubes to semiconductor chips (Cushing, Kolesnichenko, & O'connor, 2004).
Collaborative Working Environments
Large scientific applications often require collaboration across geographically dispersed teams. Tools and software for collaborative environments are essential for facilitating remote development and data sharing in scientific research. An example is the Unified Air Pollution Model (UNI-DEM), which demonstrates the need for frameworks offering application-centric facilities for scientific collaboration (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Imaging and Data Processing
The Vanderbilt University Institute for Imaging Science (VUIIS) has developed a database for processing a vast array of scans, providing tools for rapid prototyping and large-scale image processing. This is significant for research involving extensive data and imaging needs (Harrigan et al., 2016).
Translating Research to Innovations
The translation of scientific research into practical innovations has a long history, with organizations like the National Collegiate Inventors and Innovators Alliance playing a pivotal role. They provide training and support for turning scientific discoveries into viable, socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Data Management and Drug Identification
The Global Substance Registration System (GSRS) by the FDA and NCATS offers rigorous scientific descriptions of substances relevant to medicine. It includes unique identifiers (UNIIs) and descriptions for over 100,000 substances, aiding in the identification and regulation of medicinal products (Peryea et al., 2020).
Nanosatellite Development
The University Nanosat Program (UNP) exemplifies student involvement in developing nanosatellites for space exploration and research, fostering innovation and training in aerospace technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Propiedades
Número CAS |
183488-70-2 |
|---|---|
Nombre del producto |
Unii-VU9805I777 |
Fórmula molecular |
C36H44Cl2N6O6 |
Peso molecular |
725.7 g/mol |
Nombre IUPAC |
[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride |
InChI |
InChI=1S/C36H40N6O6.2ClH/c1-35-36(46-2,19-47-27(43)14-16-39-33(44)23(38)11-7-8-15-37)17-26(48-35)41-24-12-5-3-9-20(24)29-30-22(18-40-34(30)45)28-21-10-4-6-13-25(21)42(35)32(28)31(29)41;;/h3-6,9-10,12-13,23,26H,7-8,11,14-19,37-38H2,1-2H3,(H,39,44)(H,40,45);2*1H/t23-,26+,35-,36-;;/m0../s1 |
Clave InChI |
WHZMBBYMAAAWBF-XUHOPPJLSA-N |
SMILES isomérico |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)[C@H](CCCCN)N)OC.Cl.Cl |
SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl |
SMILES canónico |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CEP 2563 CEP-2563 CEP2563 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



